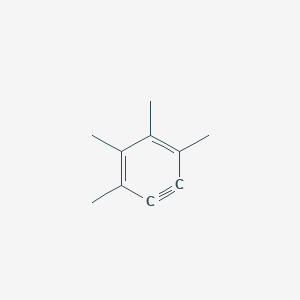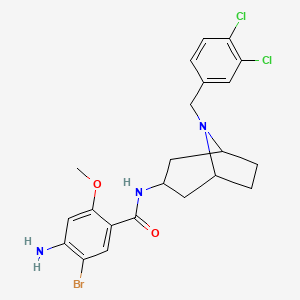
exo-4-Amino-5-bromo-2-methoxy-N-(8-(3,4-dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-4-Amino-5-bromo-2-methoxy-N-(8-(3,4-dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that features a benzamide core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of exo-4-Amino-5-bromo-2-methoxy-N-(8-(3,4-dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the amino, bromo, and methoxy groups through various substitution reactions. The azabicyclo octyl group is then attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the bromo group, converting it to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
Medicinally, exo-4-Amino-5-bromo-2-methoxy-N-(8-(3,4-dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound might be used in the development of pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of exo-4-Amino-5-bromo-2-methoxy-N-(8-(3,4-dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of receptor-mediated signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-bromo-2-methoxybenzamide: Lacks the azabicyclo octyl group.
N-(8-(3,4-Dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the amino, bromo, and methoxy groups.
Uniqueness
The uniqueness of exo-4-Amino-5-bromo-2-methoxy-N-(8-(3,4-dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Eigenschaften
CAS-Nummer |
76351-97-8 |
|---|---|
Molekularformel |
C22H24BrCl2N3O2 |
Molekulargewicht |
513.3 g/mol |
IUPAC-Name |
4-amino-5-bromo-N-[8-[(3,4-dichlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H24BrCl2N3O2/c1-30-21-10-20(26)17(23)9-16(21)22(29)27-13-7-14-3-4-15(8-13)28(14)11-12-2-5-18(24)19(25)6-12/h2,5-6,9-10,13-15H,3-4,7-8,11,26H2,1H3,(H,27,29) |
InChI-Schlüssel |
BFOLUERZXGCFFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC(=C(C=C4)Cl)Cl)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


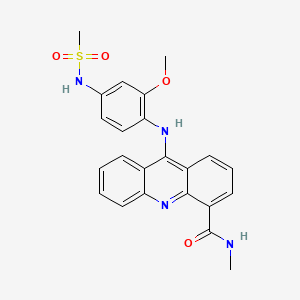


![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)



![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
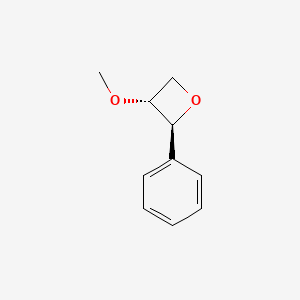
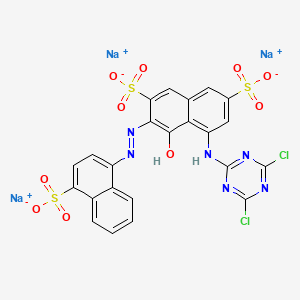
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)

![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
